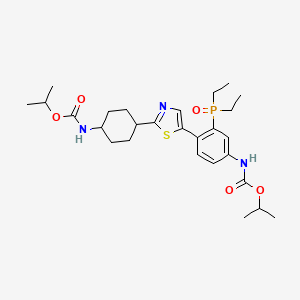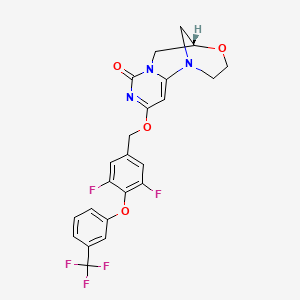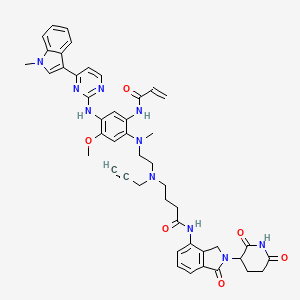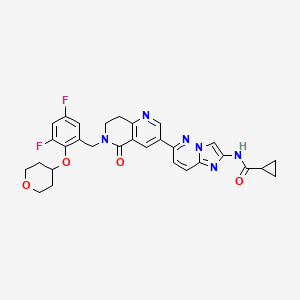
20S Proteasome-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20S Proteasome-IN-3 is a small molecule inhibitor that targets the 20S core particle of the proteasome. The proteasome is a complex multi-catalytic protease machinery responsible for the degradation of intracellular proteins, playing a crucial role in maintaining cellular homeostasis. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-3 involves multiple steps, including the formation of key intermediates through specific organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, amidation, and selective reduction processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes stringent purification steps such as crystallization and chromatography to ensure high purity and yield. The production is carried out under Good Manufacturing Practices (GMP) to meet regulatory standards .
化学反応の分析
Types of Reactions: 20S Proteasome-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
科学的研究の応用
20S Proteasome-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and regulation.
Biology: Employed in research to understand protein degradation pathways and cellular homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .
作用機序
20S Proteasome-IN-3 exerts its effects by binding to the active sites of the 20S core particle of the proteasome, inhibiting its proteolytic activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The molecular targets include the β-type subunits of the proteasome, and the pathways involved are primarily related to protein degradation and cellular stress responses .
類似化合物との比較
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in cancer therapy.
Comparison: 20S Proteasome-IN-3 is unique in its specific targeting of the 20S core particle, whereas other inhibitors like Bortezomib and Carfilzomib target both the 20S core and the 19S regulatory particle. This specificity may offer advantages in terms of reduced side effects and improved efficacy in certain therapeutic contexts .
特性
分子式 |
C34H43N3O8 |
|---|---|
分子量 |
621.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1 |
InChIキー |
PIHVFDCGCIKOJQ-KCHLEUMXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)C1=CC=CO1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)




![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)





![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

